4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide
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Overview
Description
4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrahydropyridine ring, a tetrazole moiety, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the tetrahydropyridine ring, which is achieved through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-DIMETHOXYPHENYL)-4-(2-FUROYL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- (1S,3aR,4S,6aR)-1-(3,4-DIMETHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)TETRAHYDRO-1H,3H-FURO[3,4-C]FURAN
Uniqueness
4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of a tetrazole ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N6O3S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C22H26N6O3S/c1-29-18-7-5-4-6-17(18)23-22(32)27-12-10-16(11-13-27)28-25-21(24-26-28)15-8-9-19(30-2)20(14-15)31-3/h4-9,14,16H,10-13H2,1-3H3,(H,23,32) |
InChI Key |
MJRFKQUCFAWVTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCN(CC3)C(=S)NC4=CC=CC=C4OC)OC |
Origin of Product |
United States |
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